molecular formula C10H8N4 B586630 3-Methyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-15-6

3-Methyl-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B586630
CAS No.: 147057-15-6
M. Wt: 184.202
InChI Key: LUMSACMEZQCYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic amine (HAA) of significant interest in scientific research, particularly in the fields of food chemistry and toxicology. While not as extensively documented as its amino-substituted analogs, this core structure is fundamental to a class of compounds known to form during the thermal processing of protein-rich foods like meat and fish . Researchers study such compounds to understand the mechanisms of HAA formation, notably through Maillard reaction pathways involving creatine, amino acids, and sugars . The analytical standards of these heterocyclic amines are crucial for developing and applying advanced detection methods, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and capillary zone electrophoresis (CZE), to quantify their presence in complex matrices . The study of these compounds is vital for toxicological risk assessment, as several HAAs have been classified by the IARC as probable or possible human carcinogens . This product is intended for research purposes as an analytical standard or reference material. For Research Use Only. Not for diagnostic or therapeutic use, or administration to humans.

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-6-13-10-8(14)3-2-7-9(10)12-5-4-11-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMSACMEZQCYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=NC=CN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The mutagenicity, metabolic processing, and carcinogenicity of 3-Methyl-3H-imidazo[4,5-f]quinoxaline are influenced by structural variations among HAAs. Below is a detailed comparison with key analogs:

Structural Differences and Mutagenic Activity

Compound Name Chemical Structure Variations Mutagenic Potency (TA98, ±S9) Key References
This compound Methyl at 3-position of imidazole ring Moderate
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Amino group at 2-position; methyl at 3,8-positions High (similar to parent)
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx) Methyl at 3,4,8-positions High (higher than MeIQx)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Quinoline backbone instead of quinoxaline Very High
  • Structural Impact: The quinoxaline backbone in this compound confers distinct electronic properties compared to IQ (quinoline-based), affecting DNA binding affinity and metabolic activation .
  • Mutagenicity: IQ exhibits the highest mutagenic potency due to its planar structure and efficient metabolic activation to DNA-reactive species . MeIQx and DiMeIQx, with additional methyl groups, show enhanced stability and bioavailability, contributing to prolonged genotoxic effects .

Metabolic Pathways and Bioactivation

  • This compound: Primarily metabolized by cytochrome P450 enzymes (e.g., CYP1A2) to hydroxylated intermediates, which are further acetylated or sulfonated. Limited excretion in urine due to rapid DNA adduct formation .
  • MeIQx: Undergoes hepatic microsomal oxidation to 2-hydroxyamino-MeIQx, a direct-acting mutagen, and 8-hydroxymethyl-MeIQx, which forms stable DNA adducts at guanine residues .
  • IQ: Activated via N-hydroxylation by CYP1A2, forming DNA adducts at the C8 position of guanine, with a stronger association with liver carcinogenesis .

DNA Adduct Formation and Carcinogenicity

  • This compound: Forms N²-(2-carbamoyl-2-hydroxyethyl)-dG adducts, which induce base-pair substitutions. Adduct levels correlate with tumor incidence in rodent models .
  • MeIQx vs. IQ : MeIQx adducts adopt a syn conformation in DNA, facilitating replication errors, whereas IQ adducts are more rigid and distort the DNA helix, leading to higher mutagenicity .
  • DiMeIQx : Generates adducts resistant to DNA repair mechanisms, contributing to persistent mutations in colorectal tissues .

Occurrence in Food and Human Exposure

  • This compound: Detected in grilled beef at 0.06–0.1 ng/g, lower than MeIQx (3.0 ng/g) and DiMeIQx (1.0 ng/g) .
  • Bioavailability : Human studies show 2.1% of ingested MeIQx is excreted unchanged in urine, compared to undetectable levels of DiMeIQx, suggesting differences in absorption or metabolic clearance .

Key Research Findings

Metabolic Activation: CYP1A2 is critical for the bioactivation of all HAAs, but this compound exhibits slower kinetics due to steric hindrance from the methyl group .

Cross-Species Variability: Non-human primates show higher DNA adduct levels from IQ and MeIQx than from this compound, indicating species-specific metabolic differences .

Antibody Cross-Reactivity: Polyclonal antibodies for DiMeIQx show low recognition of this compound, highlighting structural uniqueness .

Preparation Methods

Catalytic Hydrogenation and Formic Acid-Mediated Cyclization

A foundational approach involves the reduction of nitro-substituted intermediates followed by cyclization. For example, N-(2,6-dinitrophenyl)-α-amino acids (e.g., glycine or alanine derivatives) are catalytically hydrogenated over palladized carbon in formic acid to yield 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one intermediates. Subsequent refluxing in formic acid induces cyclization, forming the imidazo[1,5,4-d,e]quinoxaline core. While this method primarily targets 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones, analogous strategies apply to the [4,5-f] isomer by adjusting starting materials.

Key Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Solvent : 99% formic acid

  • Temperature : Reflux under nitrogen

  • Yield : 60–75% for unsubstituted derivatives.

Carboxylic Acid-Assisted Cross-Linkage

Substituents at the 2-position (R₃) are introduced using ethyl polyphosphate as a solvent and carboxylic acids (e.g., acetic acid for methyl groups). For instance, heating 5-amino-3-methyl-2(1H)-quinoxalinone with acetic acid in ethyl polyphosphate facilitates cyclization to 2-methyl derivatives. Adapting this method with methyl-group donors could yield 3-methyl analogs.

Alternative Pathways via Urea Condensation

Urea-Mediated Ring Closure

Heating 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one with urea at elevated temperatures produces 1,2,5,6-tetrahydro-4H-imidazo[1,5,4-d,e]quinoxaline-2,5-diones. Although this route emphasizes dione formation, substituting urea with methylamine derivatives may direct methyl group incorporation.

Optimization Insight :

  • Temperature : 150–180°C

  • Byproduct Management : Air oxidation of dihydroquinoxalines necessitates inert atmospheres during intermediate handling.

Structural Modifications and Challenges

Spectroscopic Confirmation

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for verifying cyclization and substituent placement. For example, the absence of NH₂ stretches in IR and methyl proton signals (δ 2.3–2.5 ppm) in NMR confirm successful methyl group integration.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Catalytic HydrogenationHigh efficiency for unsubstituted derivativesSensitive to halogenated precursors60–75%
Carboxylic Acid CyclizationEnables R₃ substituent diversityRequires anhydrous conditions50–65%
Urea CondensationCost-effective reagentLimited to dione formation40–55%

Q & A

Q. What are the standard analytical methods for detecting 3-Methyl-3H-imidazo[4,5-F]quinoxaline and its metabolites in biological samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites. Immunoaffinity chromatography can pre-conjugate metabolites (e.g., N-glucuronides or sulfates) before hydrolysis and quantification. For structural elucidation, use UV spectroscopy, ¹H NMR, and high-resolution MS .
  • Example Workflow:

Extract metabolites from hepatocytes or urine using mixed-mode reverse-phase cation exchange resins.

Separate via HPLC with UV detection (263 nm for quinoxaline derivatives).

Confirm structures using MS/MS fragmentation patterns and NMR .

Q. How can researchers assess the mutagenic potential of this compound?

  • Methodological Answer: Conduct the Ames test with Salmonella typhimurium TA98 strain under metabolic activation (S9 liver homogenate). Measure dose-dependent revertant colony counts. Compare potency to reference mutagens like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). For mechanistic insights, quantify DNA adducts (e.g., C-8 guanine adducts) using ³²P-postlabeling or LC-MS/MS .

Q. What in vitro models are suitable for studying metabolic activation pathways?

  • Methodological Answer: Primary human hepatocytes are optimal for human-relevant metabolism. Key steps:

Incubate hepatocytes with the compound and isotopically labeled precursors (e.g., ¹⁴C).

Identify phase I (CYP1A2-mediated N-oxidation) and phase II (glucuronidation/sulfonation) metabolites.

Use CYP1A2 inhibitors (e.g., furafylline) to confirm enzyme specificity .

Advanced Research Questions

Q. How to resolve interspecies differences in metabolism when extrapolating rodent data to human risk assessment?

  • Methodological Answer:
  • Step 1: Compare metabolite profiles across species. For example, humans predominantly form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH) via CYP1A2, while rats produce 5-hydroxy derivatives .
  • Step 2: Use in silico docking studies to analyze CYP1A2 binding affinity differences.
  • Step 3: Validate findings in humanized mouse models expressing human CYP1A2 .

Q. How to design experiments addressing contradictory data on carcinogenicity across animal models?

  • Methodological Answer:
  • Contradiction Example: Mice show higher liver tumor incidence (91% in females) vs. rats (100% in males) .
  • Experimental Design:

Use standardized dosing (e.g., 0.04% dietary inclusion) across species.

Profile DNA adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx) in target tissues via LC-MS/MS.

Correlate adduct levels with tumor incidence and species-specific repair mechanisms (e.g., NEIL1 glycosylase activity) .

Q. What strategies mitigate experimental variability in quantifying phase II conjugates?

  • Methodological Answer:
  • Strategy 1: Acid hydrolysis (6M HCl, 95°C, 1 hr) to convert conjugates (e.g., N-glucuronides) back to parent compounds for stable quantification .
  • Strategy 2: Isotope dilution with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .

Key Considerations for Methodological Rigor

  • Confounding Factors: Dietary HAAs (e.g., MeIQx) may co-elute in analytical setups; use orthogonal separation (e.g., ion-pair chromatography) .
  • Ethical Compliance: Adhere to OECD guidelines for carcinogenicity assays, including humane endpoints and histopathological validation .

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